molecular formula C8H11Cl2N3 B1273005 (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 5993-91-9

(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B1273005
CAS No.: 5993-91-9
M. Wt: 220.1 g/mol
InChI Key: HAEYZZSSSUIZAN-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride (CAS: 1234996-74-7) is a benzimidazole derivative characterized by a methanamine group (-CH2NH2) at the 2-position of the benzimidazole core, with two hydrochloric acid molecules forming the dihydrochloride salt. Its molecular formula is C8H10Cl2N3, and it has a molar mass of 219.10 g/mol . The dihydrochloride salt enhances aqueous solubility, making it suitable for biological applications .

Properties

IUPAC Name

1H-benzimidazol-2-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEYZZSSSUIZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-91-9
Record name Benzimidazol-2-ylmethylamine dihydrochloride hydrate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride can be achieved through several methods. One common method involves the reaction of 2-aminobenzimidazole with formaldehyde and hydrochloric acid. The reaction typically proceeds under mild conditions, resulting in the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H11Cl2N3 and features a benzimidazole core, which is known for its ability to interact with multiple biological targets. Its solubility in polar solvents is enhanced by the dihydrochloride form, making it suitable for biological assays. The structure can be represented as follows:

  • Molecular Formula : C8H11Cl2N3
  • Molecular Weight : 220.10 g/mol

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be explored for different chemical properties and activities.

Biology

  • Biological Activities : Investigated for its potential antimicrobial and anticancer properties, (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride interacts with enzymes and proteins, influencing biochemical pathways critical for cellular functions.

Medicine

  • Therapeutic Applications : The compound is being explored as a potential therapeutic agent due to its ability to inhibit certain enzymes and disrupt metabolic processes within cells. It shows promise in treating various diseases, including cancers and infections.

Industry

  • Chemical Production : It is also utilized in the production of various chemical products, including functional materials and dyes, demonstrating its versatility beyond biological applications.

The compound exhibits a wide range of biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting potential use in treating infections.
  • Anticancer Activity : Preliminary findings indicate that this compound inhibits cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest. It interacts with cellular pathways involving reactive oxygen species (ROS) and p53 signaling.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated an MIC < 10 µg/mL against multiple strains of Staphylococcus aureus, indicating strong potential as an antimicrobial agent.
  • Cancer Cell Studies :
    • In vitro tests showed that treatment with this compound resulted in a significant reduction in the viability of melanoma cells, suggesting its use as a candidate for cancer therapy.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzimidazole Core

2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine Dihydrochloride (CAS: 138078-14-5)
  • Molecular Formula : C10H14Cl2N3
  • Key Differences : A methyl group at the 1-position of the benzimidazole and an ethanamine (-CH2CH2NH2) chain instead of methanamine.
  • The longer ethanamine chain may alter solubility and hydrogen-bonding capacity .
(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine (CAS: N/A)
  • Key Differences : A chlorine atom at the 5-position of the benzimidazole ring.
  • This substitution is common in antiparasitic drugs like albendazole derivatives .

Variations in the Amine Chain

2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride (CAS: 29518-68-1)
  • Molecular Formula : C9H12Cl2N3
  • Key Differences : Ethylamine (-CH2CH2NH2) chain instead of methylamine.
  • Impact : Extended chain length improves lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methanamine analogue .
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride (CAS: 1909319-89-6)
  • Molecular Formula : C10H12Cl3N3
  • Key Differences : A chloro-substituted phenyl ring fused to an imidazole, with methanamine.
  • The chlorine atom may confer electrophilic reactivity .

Heterocycle Modifications

2-(1H-Imidazol-2-yl)ethanamine Dihydrochloride (CAS: 17286-47-4)
  • Molecular Formula : C5H11Cl2N3
  • Key Differences : Imidazole core instead of benzimidazole.
  • Impact : The absence of the benzene ring reduces aromatic interactions, which may lower binding affinity in biological targets. However, the smaller size could improve synthetic accessibility .

Aromatic Substituents

1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine Dihydrochloride (CAS: 106473-45-4)
  • Molecular Formula : C14H14Cl2N3
  • Key Differences : A phenyl group attached to the methanamine carbon.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Implications References
Target Compound C8H10Cl2N3 219.10 Benzimidazole + methanamine High solubility, broad pharmacological use
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine C10H14Cl2N3 263.15 Methyl group + ethanamine Reduced enzyme binding, altered solubility
(5-Chloro-1H-benzimidazol-2-yl)methanamine C8H9ClN3 182.63 (free base) Chlorine at 5-position Enhanced stability, antiparasitic activity
2-(1H-Imidazol-2-yl)ethanamine C5H11Cl2N3 184.07 Imidazole core Lower aromatic interactions, simpler synthesis
1-(1H-Benzimidazol-2-yl)-1-phenylmethanamine C14H14Cl2N3 311.19 Phenyl group on methanamine Increased lipophilicity, metabolic concerns

Biological Activity

(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The dihydrochloride form enhances its solubility in polar solvents, making it suitable for biological assays. Its structure can be represented as follows:

C9H11Cl2N3\text{C}_9\text{H}_{11}\text{Cl}_2\text{N}_3

Research indicates that this compound plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, facilitating or inhibiting biochemical processes. Key properties include:

  • Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially altering their activity and impacting metabolic pathways within cells.
  • Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in cell function.

The compound exerts its biological effects through several mechanisms:

  • Molecular Binding : It binds to specific biomolecules, leading to enzyme inhibition or activation. This interaction can disrupt normal cellular processes and promote apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce the formation of ROS, which can lead to DNA damage and subsequent apoptosis through pathways involving p53 activation and caspase cascades .

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound:

  • In vitro Studies : The compound was tested against various cancer cell lines. Results indicated significant cytotoxicity, particularly in human melanoma A375 cells, where it sensitized cells to radiation therapy without affecting normal cells .
  • Mechanistic Insights : The mechanism involved the generation of intracellular ROS leading to DNA strand breaks and activation of apoptotic pathways. For instance, phosphorylation of p53 was observed alongside increased expression of p21, which inhibits cyclin-B expression, resulting in G2/M arrest .
  • Comparative Analysis : In comparison with other benzimidazole derivatives, this compound demonstrated superior activity against certain cancer types, suggesting its potential as a lead compound for further development .

Antibacterial Activity

Recent investigations have also highlighted the antibacterial properties of the compound:

  • Efficacy Against Pathogens : The compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Studies indicated that it disrupts bacterial cell wall synthesis and induces oxidative stress within bacterial cells .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerHuman melanoma A375Induction of apoptosis
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntibacterialStaphylococcus aureusDisruption of cell wall synthesis
AntibacterialEscherichia coliInduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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